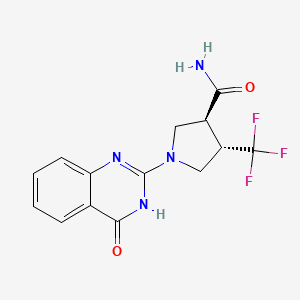![molecular formula C13H21N3O2 B7356781 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one, also known as S-adenosyl-L-homocysteine hydrolase inhibitor or SAHH inhibitor, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
SAHH inhibitor works by inhibiting the activity of 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one-homocysteine hydrolase, an enzyme that plays a critical role in the regulation of cellular methylation. By inhibiting the activity of this enzyme, SAHH inhibitor disrupts the methylation cycle, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
SAHH inhibitor has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, SAHH inhibitor has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, SAHH inhibitor has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SAHH inhibitor for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, SAHH inhibitor has been found to have a low toxicity profile, making it a safe candidate for further study. However, one of the limitations of SAHH inhibitor is its relatively low potency, which may limit its effectiveness as a cancer treatment.
Direcciones Futuras
There are a number of future directions for the study of SAHH inhibitor. One potential direction is the development of more potent SAHH inhibitors, which may be more effective in the treatment of cancer. Additionally, SAHH inhibitor may be studied for its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, SAHH inhibitor may be studied in combination with other drugs, in order to enhance its effectiveness as a cancer treatment.
Métodos De Síntesis
SAHH inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. The most common method for synthesizing SAHH inhibitor is chemical synthesis, which involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
SAHH inhibitor has been studied for its potential applications in scientific research, particularly in the field of cancer research. SAHH inhibitor has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, SAHH inhibitor has been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
Propiedades
IUPAC Name |
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-7-12(17)15-13(14-9)10(2)16(3)8-11-5-4-6-18-11/h7,10-11H,4-6,8H2,1-3H3,(H,14,15,17)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWNOZXUQBEBP-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)C[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)
![4-ethyl-2-[6-[2-hydroxypropyl(methyl)amino]pyridin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7356705.png)

![2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![6-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356733.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)
![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)